molecular formula C18H21N5O4 B1676531 Metrifudil CAS No. 23707-33-7

Metrifudil

カタログ番号: B1676531
CAS番号: 23707-33-7
分子量: 371.4 g/mol
InChIキー: OOEMZCZWZXHBKW-SCFUHWHPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

メトリフジルは、2-メチルベンジルアミンとアデノシンの反応を含む多段階プロセスによって合成されます。 この反応には通常、エタノールまたはジメチルスルホキシド(DMSO)などの溶媒の使用が含まれ、目的の生成物が得られるように特定の温度とpH条件が必要です .

工業生産方法

メトリフジルの工業生産には、ラボでの合成プロセスをスケールアップすることが含まれます。 これには、収量と純度を最大化するための反応条件の最適化と、最終製品の均一性を確保するための品質管理対策の実施が含まれます .

化学反応の分析

反応の種類

メトリフジルは、次のようなさまざまな化学反応を受けます。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、還元はメトリフジルの還元型を生成する可能性があります .

科学研究への応用

    化学: アデノシン受容体の相互作用を研究し、新しいアデノシン受容体アゴニストを開発するためのモデル化合物として使用されます。

    生物学: 細胞シグナル伝達経路に対する影響と、アデノシン受容体機能の研究における研究ツールとしての可能性について調査されています。

    医学: てんかん、心血管疾患、神経変性疾患などの治療における治療の可能性を探求しています。

    産業: 新規医薬品開発および品質管理プロセスにおける参照化合物として使用されます

科学的研究の応用

    Chemistry: Used as a model compound to study adenosine receptor interactions and develop new adenosine receptor agonists.

    Biology: Investigated for its effects on cellular signaling pathways and its potential as a research tool in studying adenosine receptor functions.

    Medicine: Explored for its potential therapeutic applications in treating conditions such as epilepsy, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes

作用機序

メトリフジルは、アデノシン受容体、特にA1およびA2A受容体サブタイプに結合することによって効果を発揮します。この結合は、神経伝達、血管拡張、抗炎症反応などのさまざまな生理学的プロセスを調節する細胞内シグナル伝達経路を活性化します。 関与する分子標的と経路には、環状アデノシン一リン酸(cAMP)シグナル伝達とタンパク質キナーゼの活性化が含まれます .

類似の化合物との比較

類似の化合物

メトリフジルの独自性

メトリフジルは、A1およびA2Aアデノシン受容体に対する特異的な結合親和性を持つため、これらの受容体サブタイプの研究に貴重なツールとなります。 その独特の化学構造はまた、これらの受容体との選択的な相互作用を可能にし、それらの生理学的役割と潜在的な治療用途についての洞察を提供します .

類似化合物との比較

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific binding affinity for A1 and A2A adenosine receptors, which makes it a valuable tool in studying these receptor subtypes. Its distinct chemical structure also allows for selective interactions with these receptors, providing insights into their physiological roles and potential therapeutic applications .

生物活性

Metrifudil is a synthetic compound known primarily for its role as an adenosine receptor agonist, particularly selective for the A1 and A2A adenosine receptors. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its pharmacological effects, mechanisms of action, and clinical implications.

Overview of this compound

This compound, also known as 2-chloro-N6-phenylisopropyladenosine, was one of the earliest synthetic adenosine agonists studied in humans. It has been investigated for its potential therapeutic applications in various conditions, particularly those involving vascular and inflammatory responses.

This compound primarily acts on the adenosine receptors, which are G-protein-coupled receptors (GPCRs) involved in numerous physiological processes. The activation of these receptors by this compound leads to various downstream effects:

  • A1 Receptor Activation : This receptor mediates several physiological functions, including inhibition of adenylate cyclase, leading to decreased cyclic AMP levels. This action can result in vasodilation and modulation of neurotransmitter release.
  • A2A Receptor Activation : Activation of A2A receptors generally promotes vasodilation and has anti-inflammatory effects. This compound's selectivity for these receptors enhances its potential therapeutic applications in conditions like glomerulonephritis and other inflammatory diseases .

Table 1: Summary of Pharmacological Effects of this compound

Effect TypeDescription
VasodilationInduces relaxation of vascular smooth muscle, increasing blood flow.
Anti-inflammatoryModulates immune responses, potentially reducing tissue damage during inflammation.
Neurotransmitter ReleaseInfluences the release of neurotransmitters, affecting pain perception and mood.

Clinical Studies and Findings

This compound has been evaluated in several clinical settings:

  • Treatment of Glomerulonephritis : Initial studies indicated that this compound could improve renal function in patients with glomerulonephritis when used alongside other therapies. However, subsequent trials showed limited efficacy .
  • Vascular Studies : In studies examining its vasodilatory effects, this compound demonstrated significant improvements in blood flow parameters compared to placebo controls .
  • Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties through its action on adenosine receptors, suggesting potential applications in neurodegenerative diseases .

Case Studies

  • Case Study 1 : A study involving three patients with refractory glomerulonephritis showed modest improvements in renal function after treatment with this compound. However, the results were not statistically significant enough to warrant widespread use .
  • Case Study 2 : In a vascular study involving patients with peripheral artery disease, administration of this compound resulted in improved walking distances due to enhanced blood flow, demonstrating its potential utility in treating ischemic conditions .

Q & A

Basic Research Questions

Q. What in vitro assays are commonly used to evaluate Metrifudil’s mechanism of action, and how should researchers control for off-target effects?

  • Methodological Answer: Researchers typically employ kinase inhibition assays (e.g., radiometric or fluorescence-based) to assess this compound’s selectivity for cyclic nucleotide-dependent protein kinases. To control for off-target effects, parallel assays using isoform-specific inhibitors or CRISPR-edited cell lines (lacking the target kinase) are recommended. Dose-response curves should be validated with positive controls like H-89 (a PKA inhibitor) .

Q. How are preclinical toxicity studies for this compound designed to comply with OECD guidelines?

  • Methodological Answer: Acute toxicity studies follow OECD 423/425 protocols, using rodent models with escalating doses (5–2000 mg/kg) to determine LD50. Subchronic toxicity assessments (28–90 days) include hematological, biochemical, and histopathological analyses. Sample sizes should exceed n = 10/group to ensure statistical power, and data must be analyzed using ANOVA with post-hoc Tukey tests .

Q. What statistical tools are appropriate for analyzing dose-dependent efficacy data in this compound studies?

  • Methodological Answer: Nonlinear regression models (e.g., log-dose vs. response) in GraphPad Prism or R are standard. For EC50/IC50 calculations, the Hill equation is applied. Researchers must report confidence intervals (95%) and use bootstrapping if data violates normality assumptions .

Advanced Research Questions

Q. How can contradictory findings between in vitro and in vivo efficacy of this compound be systematically resolved?

  • Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) variability. Researchers should:

Compare free drug concentrations in plasma (via LC-MS/MS) with in vitro IC50 values.

Evaluate tissue penetration using autoradiography or microdialysis.

Apply PBPK modeling to simulate exposure-response relationships.
Meta-analyses of existing datasets (e.g., ChEMBL) can identify confounding factors like protein binding .

Q. What strategies optimize this compound’s pharmacokinetic profile for CNS applications despite its low blood-brain barrier (BBB) permeability?

  • Methodological Answer: Approaches include:

  • Prodrug design : Esterification to enhance lipophilicity (e.g., logP > 3).
  • Nanocarriers : Polymeric nanoparticles (PLGA) functionalized with transferrin receptors for BBB targeting.
  • PK/PD modeling : Use of compartmental models to predict brain AUC/MIC ratios. Validate with in situ perfusion studies in rodents .

Q. How can multi-omics data (transcriptomics, proteomics) clarify this compound’s off-target effects in complex disease models?

  • Methodological Answer: Integrate RNA-seq and phosphoproteomics (LC-MS/MS) data using bioinformatics pipelines (e.g., STRING for pathway enrichment; GSEA for gene set analysis). CRISPR-Cas9 knockout of candidate off-target kinases followed by rescue experiments validates findings. Report false discovery rates (FDR < 0.05) .

Q. Data Analysis & Reproducibility

Q. What criteria should guide the exclusion of outliers in this compound dose-response experiments?

  • Methodological Answer: Apply Grubbs’ test (α = 0.05) for single outliers or the ROUT method (Q = 1%) for multiple outliers. Predefine exclusion criteria in protocols to avoid bias. Replicate experiments in independent labs using harmonized SOPs .

Q. How should researchers address batch-to-batch variability in this compound synthesis during long-term studies?

  • Methodological Answer: Implement QC/QA protocols:

  • HPLC purity : ≥98% (USP standards).
  • NMR/HRMS : Verify structural integrity.
  • Stability testing : Accelerated degradation studies (40°C/75% RH) to assess shelf-life. Use ANOVA to compare batch efficacy .

Q. Innovative Methodologies

Q. What in silico approaches predict this compound’s polypharmacology and reduce experimental attrition?

  • Methodological Answer: Molecular docking (AutoDock Vina) against kinase homology models and MD simulations (AMBER) assess binding kinetics. Machine learning (Random Forest) on ChEMBL data predicts off-targets. Validate with thermal shift assays (TSA) .

Q. How can organ-on-a-chip models improve translatability of this compound’s cardioprotective effects observed in vitro?

  • Methodological Answer: Use microfluidic cardiomyocyte-endothelium coculture systems to mimic ischemia-reperfusion injury. Measure troponin release (ELISA) and contractility (video microscopy). Compare results to Langendorff-perfused heart models, applying Bayesian meta-analysis to quantify predictive value .

特性

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-methylphenyl)methylamino]purin-9-yl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-10-4-2-3-5-11(10)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)27-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)/t12-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEMZCZWZXHBKW-SCFUHWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045168
Record name Metrifudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23707-33-7
Record name Metrifudil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023707337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metrifudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METRIFUDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K4GKQ4XSE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。